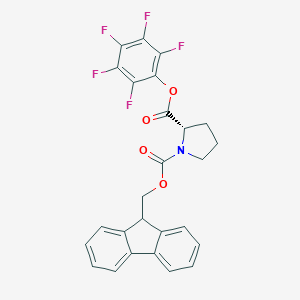

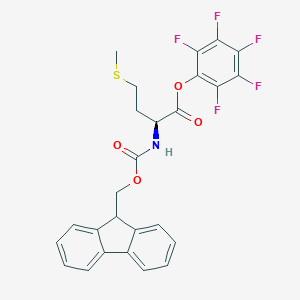

Fmoc-Met-OPfp

Vue d'ensemble

Description

Fmoc-Met-OPfp is a pre-formed pentafluorophenyl ester used for the coupling of methionine amino-acid residues by Fmoc SPPS . It enables bromophenol blue monitoring of amide bond formation .

Synthesis Analysis

Fmoc-Met-OPfp is used in the solvent-controlled self-assembly of Fmoc protected aliphatic amino acids . This process facilitates the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications .Molecular Structure Analysis

The molecular structure of Fmoc-Met-OPfp is represented by the Hill Formula C₂₆H₂₀F₅NO₄S . It has a molar mass of 537.50 g/mol .Chemical Reactions Analysis

Fmoc-Met-OPfp is involved in the self-assembly of Fmoc protected single amino acids . This process results in the formation of various structures through uniform parallel Fmoc stacking and the optimization of ion concentrations .Physical And Chemical Properties Analysis

Fmoc-Met-OPfp is a white to slight yellow to beige powder . It has a melting point of 130 - 140 °C . It is clearly soluble in 0.5 mmole in 3 ml DMF .Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-Met-OPfp: is widely used in the synthesis of peptides. The Fmoc group protects the amino group during the peptide elongation process, and the OPfp ester is a leaving group that facilitates the incorporation of the methionine residue into the growing peptide chain . This application is crucial for creating peptides with precise sequences for research and therapeutic purposes.

Protein Engineering

In protein engineering, Fmoc-Met-OPfp can be employed to introduce methionine residues at specific sites. This is particularly useful for site-directed mutagenesis, where methionine can be used as a surrogate for other amino acids to study protein structure and function .

Drug Discovery

Fmoc-Met-OPfp plays a role in the development of new drugs. It allows for the creation of diverse peptide libraries, which can be screened for potential drug candidates. These peptide libraries can mimic the structure of natural peptides or proteins, serving as a basis for the development of new therapeutics .

Biomaterials Development

In the field of biomaterials, Fmoc-Met-OPfp is used to synthesize peptides that can form hydrogels, scaffolds, or other materials that support cell growth and tissue repair. The methionine residue can impart specific properties to the biomaterial, such as antioxidant activity or degradability .

Chemical Biology

Chemical biologists use Fmoc-Met-OPfp to study protein interactions and post-translational modifications. By incorporating methionine residues into proteins, researchers can investigate how these modifications affect protein function and interactions within the cell .

Nutritional Research

Fmoc-Met-OPfp can be utilized to synthesize methionine-rich peptides. These peptides are of interest in nutritional research, as methionine is an essential amino acid important for various metabolic processes. Studying these peptides can lead to insights into dietary requirements and metabolic disorders .

Mécanisme D'action

Target of Action

The primary target of Fmoc-Met-OPfp, or 9-Fluorenylmethoxycarbonyl-L-methionine pentafluorophenyl ester, is the amino group of amino acids in peptide synthesis . The compound plays a crucial role in the protection of the amino group during the synthesis process .

Mode of Action

Fmoc-Met-OPfp operates by protecting the amino group in peptide synthesis. The 9-Fluorenylmethoxycarbonyl (Fmoc) group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), forming a carbamate . This Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of Fmoc-Met-OPfp in peptide synthesis affects the biochemical pathway of peptide bond formation. The compound enables the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s lability to bases results from activation of the ring proton b to the urethane oxygen by participation in a potential cyclopentadienide system .

Pharmacokinetics

The compound’s stability under various reaction conditions, such as oxidation and reduction, is crucial for its role in peptide synthesis .

Result of Action

The result of Fmoc-Met-OPfp’s action is the formation of peptide bonds in peptide synthesis. The compound allows for the efficient assembly of peptides, even those of significant size and complexity . The Fmoc group’s stability to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid is beneficial for monitoring coupling and deprotection reactions .

Action Environment

The action of Fmoc-Met-OPfp is influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by the pH of the environment . Moreover, the compound’s stability under various reaction conditions, such as oxidation and reduction, is crucial for its role in peptide synthesis . The compound is typically stored at temperatures between 15-25°C .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20F5NO4S/c1-37-11-10-18(25(33)36-24-22(30)20(28)19(27)21(29)23(24)31)32-26(34)35-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,32,34)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDPSRDTLNXPFQ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20F5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544412 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-methioninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Met-OPfp | |

CAS RN |

86060-94-8 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine 2,3,4,5,6-pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86060-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-methioninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-a-Fmoc-L-methionin pentafluorphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

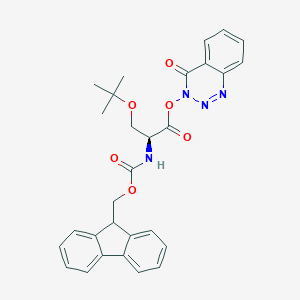

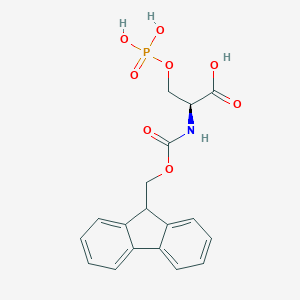

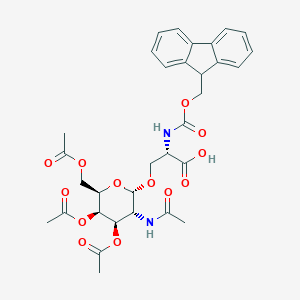

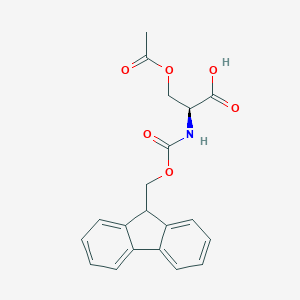

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-2-yl)oxy)acetic acid](/img/structure/B557257.png)